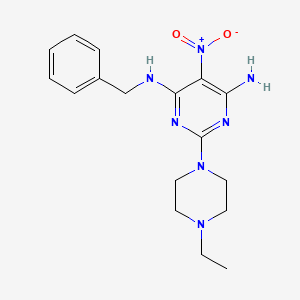

N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Description

N4-Benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a benzyl group at the N4 position, a 4-ethylpiperazine moiety at position 2, and a nitro substituent at position 5.

Properties

IUPAC Name |

4-N-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O2/c1-2-22-8-10-23(11-9-22)17-20-15(18)14(24(25)26)16(21-17)19-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBDRTYOJHXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving malononitrile and formamide under acidic conditions.

Substitution Reactions:

Attachment of the Benzylamine Moiety: The benzylamine group can be introduced via a nucleophilic substitution reaction using benzyl chloride and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzylamine groups, leading to the formation of corresponding oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the amino and benzylamine groups.

Reduction: Amino derivatives from the reduction of the nitro group.

Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities due to its structural characteristics, which include a nitropyrimidine core and a piperazine moiety. These features contribute to its potential as an effective therapeutic agent.

Antitumor Activity

Recent studies have highlighted the antitumor properties of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine. In vitro assays have shown that this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death.

Case Study: A549 Cell Line

- Cell Line : A549 (Lung Cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis

This study demonstrated significant cytotoxicity against lung cancer cells, indicating its potential as a therapeutic agent for lung cancer treatment.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Staphylococcus aureus

- Tested Strain : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL

This study indicates that N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine could be effective against common bacterial infections.

Data Table Summary

The following table summarizes key findings from various studies on the biological activity of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine:

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The benzyl group at N4 in the target compound enhances lipophilicity compared to smaller substituents like sec-butyl () or polar groups.

- Bulkier substituents (e.g., 3-chlorobenzyl in ) may improve target affinity but reduce solubility.

Physicochemical Properties

- Molecular Weight : The target compound is expected to have a higher molecular weight (~420–450 g/mol estimated) compared to simpler derivatives like the N4-(sec-butyl) analogue (211.22 g/mol) .

- Polarity: The nitro group and diamino core contribute to polarity, while the benzyl and ethylpiperazine groups increase hydrophobicity.

- Thermal Stability : The bis(3-chlorobenzyl) analogue () shows a melting point of 137–139°C, suggesting moderate thermal stability. Data for the target compound are unavailable.

Biological Activity

N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. Its structural characteristics, including an ethylpiperazine moiety and a nitro group, suggest potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine can be represented as follows:

The biological activity of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- DNA/RNA Interaction : It may modulate gene expression by interacting with nucleic acids, influencing cellular functions.

- Receptor Modulation : The compound could bind to cellular receptors, altering signal transduction pathways that regulate various physiological processes.

Antimicrobial Properties

Research has indicated that compounds similar to N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine derivatives exhibit antimicrobial activity. For instance, studies have shown that nitropyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of pyrimidine derivatives. The nitro group in N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine is believed to play a crucial role in its cytotoxic effects against cancer cell lines. In vitro assays have demonstrated significant reductions in cell viability in response to treatment with this compound.

Research Findings

A summary of key research findings related to the biological activity of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine is presented in Table 1.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of nitropyrimidine derivatives, N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine was tested against various pathogens. Results indicated a significant reduction in bacterial counts, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A separate investigation focused on the compound's anticancer properties revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This study provides insights into the mechanisms underlying its anticancer effects and supports further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.